molecular formula C14H13NO3 B1315547 Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate CAS No. 104904-62-3

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B1315547
CAS No.: 104904-62-3
M. Wt: 243.26 g/mol
InChI Key: XPPFHUISTWWSKZ-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a tetrahydrocarbazole derivative featuring a 1-oxo group and a methyl ester at position 4. It is synthesized via refluxing the precursor (36a) with methanol and sulfuric acid, yielding a white solid with 98.3% efficiency . Key spectral data include:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.22 (s, 1H), 7.95 (s, 1H), 7.83 (d, J = 8.5 Hz, 1H), 7.25 (d, J = 8.5 Hz, 1H), 3.93 (s, 3H), 2.72 (t, J = 5.9 Hz, 4H), 1.97–1.81 (m, 4H).
  • MS (ESI): 230.1 .

The compound serves as a precursor for alkylated derivatives (e.g., 38m–t) through reactions with NaH and halogenated alkanes, enabling modifications at position 9 .

Properties

IUPAC Name

methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPFHUISTWWSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545320
Record name Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104904-62-3
Record name Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

The initial step involves cyclization of a suitable cyclohexenone derivative with an amine to form the tetrahydrocarbazole skeleton. This step is often catalyzed or facilitated by:

  • Acidic or basic conditions.
  • Solvents such as dimethylformamide (DMF) or ethanol.
  • Controlled temperature to avoid side reactions.

For example, the reaction of 4-methyl-2-cyclohexenone with an amine under reflux in DMF leads to the formation of the tetrahydrocarbazole intermediate.

Introduction of the 1-Oxo Group

Oxidation of the tetrahydrocarbazole intermediate introduces the 1-oxo group. Common oxidizing agents include:

  • Potassium permanganate (KMnO4).
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
  • Other mild oxidants under controlled conditions.

This oxidation is typically carried out under inert atmosphere and at controlled temperatures to prevent over-oxidation or degradation.

Esterification at the 6-Position

The carboxylate methyl ester group is introduced by esterification of the corresponding carboxylic acid or by direct reaction with diethyl oxalate derivatives. Sodium methoxide or other alkoxide bases catalyze this step, often in methanol or ethanol solvent.

Functionalization via Oxoacetate Intermediates

Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetate intermediates are synthesized by reacting the tetrahydrocarbazole with diethyl oxalate in the presence of sodium methoxide at low temperatures (0°C) for several hours. These intermediates can be further transformed into various derivatives, including pyrazolo[3,4-a]carbazole compounds, by reaction with hydrazine hydrate or semicarbazide hydrochloride under acidic conditions.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent(s) Temperature Notes
Cyclization 4-Methyl-2-cyclohexenone + amine DMF, ethanol Reflux or controlled Acidic/basic catalysis possible
Oxidation (1-oxo group) KMnO4, DDQ, or similar oxidants Inert atmosphere Room temp to 90°C Controlled to avoid over-oxidation
Esterification Sodium methoxide, diethyl oxalate Methanol, ethanol 0°C to room temp Base-catalyzed esterification
Functionalization Hydrazine hydrate or semicarbazide hydrochloride Glacial acetic acid Reflux or 3 hours Leads to pyrazolo derivatives

Research Findings and Mechanistic Insights

  • The reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetates with hydroxylamine hydrochloride in alcoholic KOH yields hydroxyimino derivatives, which can cyclize further to isoxazolo carbazole carboxylates under acidic conditions, indicating versatile reactivity of the ketoester intermediate.

  • Under acidic conditions, ketoesters react with urea or thiourea to form hydroxycarbazoles and tetrahydrocarbazol-1-ones, while basic conditions favor carbimido and thiocarbimido derivatives, showing the influence of pH on product distribution.

  • The one-pot synthesis of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates from methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetate and hydrazine hydrate demonstrates the utility of this intermediate for constructing more complex carbazole derivatives with potential medicinal applications.

Comparative Data Table of Related Compounds

Compound Name Key Structural Features Synthetic Complexity Functional Groups Introduced Notes on Reactivity and Applications
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate Carbazole core, 1-oxo, 6-methyl ester Moderate Carbonyl, ester Versatile intermediate for further functionalization
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate Additional methyl groups at 4,4-positions Higher Increased steric hindrance Altered reactivity due to sterics
Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetate Ketoester intermediate Moderate Ketoester functionality Precursor for pyrazolo and isoxazolo derivatives

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Alkylated Derivatives at Position 9

Alkylation of the parent compound introduces substituents (methyl, ethyl, propyl) at position 9, altering molecular weight and steric effects:

Compound R Group (Position 9) Molecular Weight (MS-ESI) Yield (%) Key ¹H NMR Features (δ, CDCl₃)
Parent Compound H 230.1 98.3 3.93 (s, OCH₃), 2.72 (t, 4H), 1.97–1.81 (m)
38m (9-methyl) CH₃ 244.1 98.6 3.95 (s, OCH₃), 3.65 (s, NCH₃), 2.80–2.70 (m)
38n (9-ethyl) CH₂CH₃ 258.1 13.4 4.16 (q, OCH₂), 1.26 (t, CH₃)

Key Observations:

  • Methylation (38m) retains high yield (98.6%), while ethylation (38n) drops to 13.4%, suggesting steric hindrance or reactivity limitations .
  • Alkylation increases molecular weight linearly, influencing pharmacokinetic properties like solubility and membrane permeability.

Ester Group Variations: Methyl vs. Ethyl

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate () shares the core structure but substitutes the methyl ester with an ethyl group. This compound is listed as "discontinued" by suppliers, unlike the methyl variant . Potential reasons include:

  • Stability: Methyl esters are often more hydrolytically stable than ethyl esters, favoring lab use.
  • Synthetic Feasibility: Methylation reactions (e.g., using MeOH/H₂SO₄) may be more efficient than ethylation .

Functional Group Modifications at Position 1

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate () replaces the 1-oxo group with a hydroxy group:

  • Biological Relevance: Oxo groups are often critical for enzyme inhibition (e.g., kinase or methyltransferase targets), whereas hydroxy groups may alter binding modes .

Heterocyclic Core Variations

Methyl 1-oxo-1,2,3,4-tetrahydro-1λ⁴,4-benzothiazine-6-carboxylate () replaces the carbazole core with a benzothiazine system:

  • Molecular Formula: C₁₀H₁₁NO₃S vs. C₁₃H₁₃NO₃ (parent compound).
  • Hazard Class: Labeled "IRRITANT," suggesting higher toxicity compared to carbazole derivatives .
  • Reactivity: Sulfur in benzothiazine may confer distinct redox properties or metal-binding capacity.

Substituent Position and Electronic Effects

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one () features a methoxy group at position 6 instead of a carboxylate:

  • Electronic Effects: Methoxy is electron-donating, while carboxylate is electron-withdrawing, altering aromatic π-system reactivity .
  • carboxylates .

Biological Activity

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex tricyclic structure that includes a benzene ring fused with a pyrrole and cyclohexene ring. Its molecular formula is C14H13NO3C_{14}H_{13}NO_3, characterized by the presence of a carbonyl group and a methoxy group which significantly influence its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to interact with various cellular pathways that regulate cell growth and apoptosis. For instance:

  • Cell Cycle Inhibition : The compound has been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptotic Pathways : It activates caspase cascades leading to programmed cell death in several cancer cell lines .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. Its efficacy can be attributed to:

  • Membrane Disruption : this compound disrupts microbial cell membranes.
  • Inhibition of Enzymatic Function : It interferes with essential microbial enzymes, leading to cell death .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis; inhibits cell cycle
AntibacterialDisrupts cell membranes; inhibits enzymes
AntifungalAlters fungal cell wall integrity
HypoglycemicModulates glucose metabolism pathways

Case Study: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells. This suggests a potent antitumor effect that warrants further investigation into its potential as a chemotherapeutic agent .

Synthetic Routes and Biochemical Interactions

The synthesis of this compound typically involves the Fischer indole synthesis method. This process utilizes phenylhydrazine and cyclohexanone under acidic conditions to yield the desired compound.

In terms of biochemical interactions:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Preliminary studies suggest it may act as an antagonist for receptors linked to inflammatory processes.

Q & A

Q. What are the standard synthetic routes for Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate?

The compound is synthesized via acid-catalyzed esterification. A typical procedure involves refluxing the precursor (e.g., 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) in methanol with concentrated sulfuric acid (H₂SO₄) at 65°C for 6 hours. The product is isolated by extraction with ethyl acetate, followed by column chromatography. Yield and purity are confirmed via NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., aromatic protons at δ 8.22–7.25 ppm, methyl ester at δ 3.93 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (observed m/z 230.1 for [M+H]⁺).
  • IR Spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups. Additional techniques like X-ray crystallography resolve solid-state conformation .

Q. What safety protocols apply when handling this compound?

While direct safety data for the methyl ester is limited, structurally related carbazole derivatives require standard precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Neutralize acidic waste before disposal. Consult SDS guidelines for analogous compounds (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in N-alkylation?

N-alkylation of the carbazole core (e.g., introducing methyl or ethyl groups) employs NaH as a base in DMF. Key variables:

  • Temperature : 0°C for reagent addition to minimize side reactions.
  • Reagent stoichiometry : 2 equivalents of alkyl halide ensure complete substitution.
  • Purification : Column chromatography (DCM/MeOH) isolates derivatives with >98% purity. Yield varies with alkyl chain length (e.g., 98.6% for methyl vs. 13.4% for ethyl) .

Q. How are crystallographic disorders resolved in structural refinement?

Disordered atoms (e.g., in cyclohexene rings) are modeled using SHELXL with split positions. Occupancy factors refine to ~0.86/0.14. Hydrogen atoms are either located via difference Fourier maps (for NH groups) or added geometrically. Damping factors stabilize refinement cycles to prevent erratic displacements .

Q. What computational tools aid in analyzing hydrogen-bonding networks?

  • Mercury : Visualizes intermolecular interactions (e.g., N–H···S or C–H···π bonds) and generates packing diagrams.
  • SHELXPRO : Processes hydrogen-bonding parameters (distance/angle) for tables.
  • ORTEP-3 : Renders thermal ellipsoids to assess atomic displacement .

Q. How do dihedral angles between aromatic rings influence bioactivity?

Non-planar carbazole units (dihedral angles ~0.71–1.69°) alter π-π stacking and binding affinity. For example, deviations from planarity in related derivatives reduce antioxidant activity but enhance selectivity in kinase inhibition. Conformational analysis via DFT calculations or molecular docking (e.g., AutoDock Vina) can predict structure-activity relationships .

Q. What strategies validate synthetic intermediates in multi-step routes?

  • TLC Monitoring : Tracks reaction progress using petroleum ether/ethyl acetate (95:5).
  • HR-MS : Confirms intermediate masses (e.g., exact mass 258.0994 for ethyl ester derivatives).
  • X-ray Diffraction : Resolves regioisomeric ambiguities in fused-ring systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of carbazole derivatives?

Variations in assay conditions (e.g., cell lines, concentration ranges) and structural modifications (e.g., substituent electronegativity) explain divergent results. Meta-analyses should normalize data to IC₅₀ values and account for solvent effects (e.g., DMSO toxicity). Cross-validation with in silico models (e.g., molecular dynamics) reconciles outliers .

Q. Why do crystallographic studies report non-planar carbazole units despite theoretical planarity?

Steric hindrance from substituents (e.g., methyl groups) and crystal packing forces distort the carbazole core. Comparative studies using Cambridge Structural Database (CSD) entries reveal that bulky substituents increase dihedral angles, while hydrogen bonds stabilize non-planar conformations .

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